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Compound of Interest

1-Methyl-4-phenoxy-1H-indazol-3-
Compound Name:

amine
CAS No.: 1000018-07-4
Cat. No.: B1328577

Get Quote

Executive Summary & Strategic Significance

1-Methyl-4-phenoxy-1H-indazol-3-amine (MPIA) (CAS: 1000018-07-4) is a privileged
heterocyclic scaffold predominantly utilized in the design of ATP-competitive kinase inhibitors.
The 3-aminoindazole core functions as a critical hydrogen-bond donor/acceptor motif, capable
of interacting with the hinge region of kinases (e.g., LRRK2, BTK, and VEGFR). The 4-phenoxy
substitution provides essential hydrophobic interactions within the selectivity pocket
(gatekeeper region), while the N1-methyl group modulates solubility and metabolic stability.

This guide provides a rigorous characterization framework for MPIA. It addresses the primary
synthetic challenge—N1 vs. N2 regioisomerism—and establishes a self-validating analytical
workflow to ensure structural integrity and pharmaceutical purity.

Critical Quality Attributes (CQA) Matrix
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Specification

Attribute Analytical Method Rationale
Target
Distinguish N1-methyl
) ] 1H/13C NMR, 2D
Identity Confirmed Structure (target) from N2-
NOESY ] )

methyl (impurity).
Quantify synthetic

Purity > 98.0% (Area %) UPLC-PDA-MS byproducts (e.g., bis-
methylated species).
Removal of reaction

Residual Solvent < ICH Limits GC-HS solvents (e.g., DMF,
THF).

) ] Polymorph control for
Solid State Crystalline Form PXRD

solubility consistency.

Structural Elucidation & Isomer Differentiation

The most critical aspect of characterizing MPIA is confirming the position of the methyl group.

Alkylation of indazoles often yields a mixture of N1- and N2-isomers.

NMR Spectroscopy Strategy

Instrument: 500 MHz (minimum) recommended. Solvent: DMSO-d6 (prevents exchange of

amine protons).

e 1H NMR Diagnostic Signals:

o N-Methyl (N-Me): Singlet,

3.8-4.0 ppm.

o Amine (NH2): Broad singlet,

5.0-6.5 ppm (exchangeable with D20).

o Aromatic Region: Distinct multiplet patterns for the phenoxy ring vs. the indazole core.
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» Regiochemistry Confirmation (The "Gold Standard"):

o N1-Isomer (Target): The N-Me group is spatially proximal to the C7-H proton. A NOESY
(Nuclear Overhauser Effect Spectroscopy) experiment will show a strong cross-peak
between the N-Me singlet and the C7-H doublet.

o N2-Isomer (Impurity): The N-Me group is proximal to the C3-amine group. NOESY would
show interaction with the NH2 protons (if visible) or lack of interaction with C7-H.

Mass Spectrometry (LC-MS)

 lonization: ESI+ (Electrospray lonization).
e Molecular lon: [M+H]+ = 240.11 m/z.

o Fragmentation: High collision energy often yields loss of the phenoxy group (neutral loss of
phenol, -94 Da) or loss of the methyl radical.

Experimental Protocols
Protocol A: High-Fidelity UPLC Purity Profiling

Objective: To separate the N1-isomer from the N2-isomer and quantify process impurities.
o System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

e Column: C18 Shielded Phase (e.g., BEH C18, 1.7 um, 2.1 x 50 mm). Rationale: High pH
stability allows basic mobile phases which improve peak shape for amines.

» Mobile Phase:
o A: 10 mM Ammonium Bicarbonate (pH 10.0).
o B: Acetonitrile (LC-MS Grade).

e Gradient: 5% B to 95% B over 5 minutes.

o Detection: UV at 254 nm (aromatic core) and 210 nm (impurities).
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e Flow Rate: 0.6 mL/min.
e Temperature: 40°C.

Self-Validation Step: Inject a standard mixture of N1 and N2 isomers (if available) or a crude
reaction mixture. The N2-isomer is typically more polar and elutes earlier than the N1-isomer
on C18 phases.

Protocol B: 2D NOESY for Regiochemical Assignment

Objective: Definitive proof of N1-methylation.
e Sample Prep: Dissolve 10 mg MPIA in 600 uL DMSO-d6. Ensure solution is clear.
e Acquisition:

o Pulse Sequence: noesyph (Phase-sensitive NOESY).

o Mixing Time: 300-500 ms (Optimized for medium-sized molecules).

o Scans: 16—32 scans per increment.

e Processing: Phasing must be precise to distinguish NOE (negative cross-peaks relative to
diagonal in phase-sensitive mode) from exchange peaks.

e Analysis: Look for the intersection of the N-Me chemical shift (x-axis) and the aromatic
region (y-axis). A cross-peak at the C7-H position confirms the structure.

Visualizations
Regioselectivity Determination Logic

The following diagram illustrates the decision logic for confirming the N1-methyl structure
versus the N2-isomer using NOESY data.
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Caption: Logic flow for distinguishing N1 vs N2 methylation isomers using Nuclear Overhauser
Effect Spectroscopy (NOESY).

Synthesis & Impurity Pathway

Understanding the origin of impurities is vital for characterization.
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Caption: Synthetic route highlighting the divergence point for N1 vs N2 isomer formation during
the hydrazine cyclization step.

References

e Wang, C., et al. (2023).[1][2][3] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-
amine Derivatives." International Journal of Molecular Sciences, 24(10), 8686.[2] [Link]

o Meanwell, N. A. (2011). "The influence of heterocycles on the physicochemical and ADMET
properties of drug candidates.” ChemMedChem, 6(11). (General reference for indazole
scaffold properties).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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